![molecular formula C8H7ClN2O2S2 B13555248 Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate](/img/structure/B13555248.png)
Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate typically involves the reaction of ethyl 2-bromoacetate with 3-chloro-4-cyano-1,2-thiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The presence of the cyano and chloro groups can enhance its binding affinity and specificity towards certain biological targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(3-bromo-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate
- Ethyl 2-[(3-chloro-4-nitro-1,2-thiazol-5-yl)sulfanyl]acetate
- Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)oxy]acetate
Uniqueness
Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H7ClN2O2S2 |
|---|---|
Peso molecular |
262.7 g/mol |
Nombre IUPAC |
ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C8H7ClN2O2S2/c1-2-13-6(12)4-14-8-5(3-10)7(9)11-15-8/h2,4H2,1H3 |
Clave InChI |
WQDQMQUNACWWTQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=C(C(=NS1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B13555167.png)


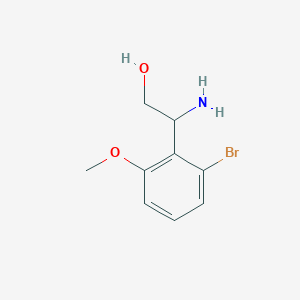
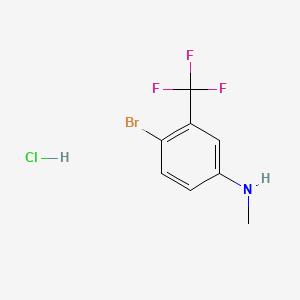
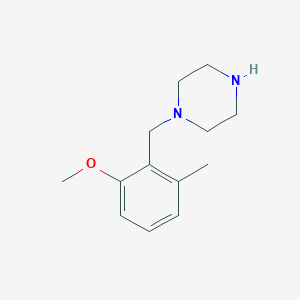

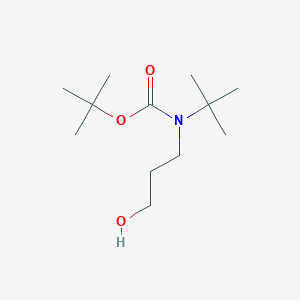
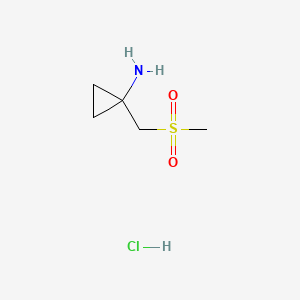
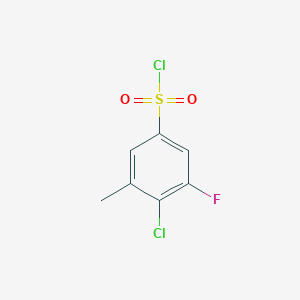
![5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)

![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13555239.png)

